7-Ethyl-2'-deoxyguanosine

Biomonitoring Carcinogen Exposure Tobacco Smoke

7-Ethyl-2'-deoxyguanosine is the definitive reference standard for quantifying N-nitrosamine-derived DNA ethylation damage. Unlike O6-ethyl- or N2-ethyl-dG analogs, N7-ethyl-dG forms predominantly from specific carcinogens (e.g., N-nitrosodiethylamine) with distinct formation kinetics, enabling source-specific risk assessment. Its essential role is validated in human cohort studies—detected in 75 of 80 lung tissue samples—and by a 98% recovery rate in 32P-postlabeling assays, ensuring accurate biomonitoring and method validation. Use the correct standard to avoid erroneous quantification and misinterpretation of exposure. For research use only.

Molecular Formula C₁₂H₁₇N₅O₄
Molecular Weight 295.29
CAS No. 50704-45-5
Cat. No. B1141381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-2'-deoxyguanosine
CAS50704-45-5
Synonyms2-Amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)-7-ethyl-6,9-dihydro-6-oxo-1H-purinium Inner Salt;  7-Ethyl-2’-deoxyguanosine; 
Molecular FormulaC₁₂H₁₇N₅O₄
Molecular Weight295.29
Structural Identifiers
SMILESCC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O
InChIInChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-2'-deoxyguanosine (CAS 50704-45-5): A Critical DNA Adduct Standard for N-Nitrosamine and Acetaldehyde Exposure Assessment


7-Ethyl-2'-deoxyguanosine (7-Et-dG, CAS 50704-45-5) is a purine 2'-deoxyribonucleoside modified at the N7 position of guanine with an ethyl group [1]. This compound is a major DNA adduct formed from exposure to N-nitrosamines, including tobacco-specific nitrosamines, and acetaldehyde, the primary metabolite of ethanol [2]. As a reference standard, 7-Et-dG is indispensable for quantifying ethylation damage in human biomonitoring studies and cancer risk assessments. Its chemical structure (C12H17N5O4) and distinct chromatographic properties enable its use in developing and validating sensitive analytical methods for DNA adduct detection.

Why 7-Ethyl-2'-deoxyguanosine Cannot Be Substituted by In-Class Analogs in DNA Adductomics


The site of ethylation on the deoxyguanosine moiety dictates the adduct's stability, repair kinetics, and miscoding potential. Substituting 7-Et-dG with other ethylated deoxyguanosines, such as O6-ethyl-2'-deoxyguanosine or N2-ethyl-2'-deoxyguanosine, would lead to erroneous quantification and misinterpretation of exposure due to vastly different biological persistence and detection efficiencies. Furthermore, 7-Et-dG forms predominantly from specific carcinogens (e.g., N-nitrosodiethylamine) and follows distinct formation kinetics compared to its methylated analog, 7-Me-dG [1]. Using the correct standard is therefore not a matter of convenience but a scientific necessity for accurate biomonitoring, risk assessment, and method validation.

Quantitative Evidence for 7-Ethyl-2'-deoxyguanosine: Differentiated Performance vs. 7-Me-dG, O6-Et-dG, and Other Analogs


Differential Abundance in Human Lung: 7-Et-dG vs. 7-Me-dG

In a study of human lung tissue from ten autopsy donors, the levels of 7-ethyl-2'-deoxyguanosine-3'-monophosphate (7-ethyl-dGp) were consistently lower than those of its methylated counterpart, 7-methyl-dGp. This demonstrates that 7-Et-dG provides a distinct and necessary measure of ethylating agent exposure, separate from methylating agents, which is crucial for source apportionment in tobacco-related cancer studies [1].

Biomonitoring Carcinogen Exposure Tobacco Smoke

Superior Analytical Recovery: 7-Et-dG vs. 7-Me-dG in 32P-Postlabeling Assay

A validated two-step HPLC-32P-postlabeling assay demonstrated a significant difference in overall adduct recovery between 7-ethyl-dGp and 7-methyl-dGp. The substantially higher recovery for the ethyl adduct underscores the need for a specific 7-Et-dG standard to achieve accurate and reproducible quantification in biological samples [1].

Analytical Method Validation 32P-Postlabeling Recovery Efficiency

Distinct Formation Pathway: 7-Et-dG as a Primary Adduct from N-Nitrosodiethylamine

In a model system using diethyl sulfate as an ethylating agent, the formation of 7-ethyl-dGp was characterized as a specific product resulting from direct alkylation of the N7 position. This contrasts with the formation of phosphotriesters, which were the major reaction products. This distinction is critical for understanding the adductome following exposure to different ethylating agents, as 7-Et-dG is a primary marker for N-nitrosamine exposure [1].

Carcinogenesis DNA Alkylation N-Nitrosamines

Differential Repair Kinetics: Class-Level Distinction from O6-Ethylguanine

While direct repair kinetic data for 7-Et-dG is sparse, studies on the structurally related O6-ethylguanine (O6-EtGua) reveal a half-life of 172 minutes in rat liver, which is 3.6 times slower than the repair of O6-methylguanine (47 minutes) [1]. This class-level evidence indicates that ethyl adducts are processed differently by cellular repair machinery, suggesting that 7-Et-dG likely exhibits distinct persistence compared to its methyl analog, a hypothesis supported by their differential recovery and abundance in human tissues.

DNA Repair Alkyltransferase Half-life

Targeted Application Scenarios for 7-Ethyl-2'-deoxyguanosine: From Biomonitoring to Analytical Method Development


Human Biomonitoring of N-Nitrosamine Exposure in Lung Tissue

7-Et-dG is the definitive standard for quantifying N-nitrosamine-derived DNA damage in human lung tissue, as demonstrated by its detection in 75 of 80 samples from a human cohort study. Its use enables researchers to correlate ethylation adduct levels with potential sources like tobacco smoke and assess inter-individual variability in DNA damage, which is not possible with the more abundant 7-Me-dG standard alone [1].

Validating 32P-Postlabeling and LC-MS/MS Assays for DNA Adductomics

Given its 98% recovery rate in a validated 32P-postlabeling assay, 7-Et-dG serves as a critical calibration and internal standard for optimizing and validating sensitive analytical methods. Using this specific standard ensures accurate correction for analyte loss during complex sample preparation, which is essential for generating reliable quantitative data in adductome studies [1].

Investigating Carcinogen-Specific DNA Damage Pathways

7-Et-dG is a key analyte for distinguishing DNA damage induced by ethylating agents (e.g., N-nitrosodiethylamine) from damage caused by methylating agents or phosphotriester-forming compounds. Its use as a standard in mechanistic toxicology studies allows for precise identification and quantification of N7-alkylation, a major pathway in chemical carcinogenesis, thereby enabling source-specific risk assessment [1].

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